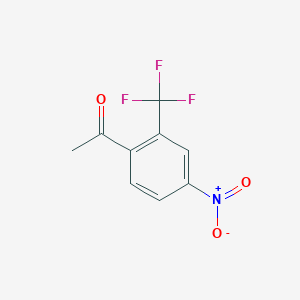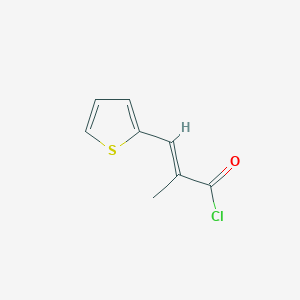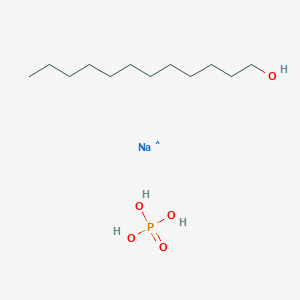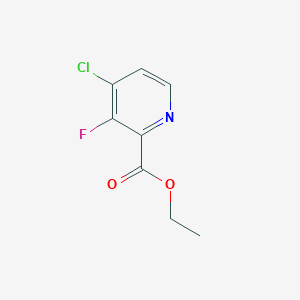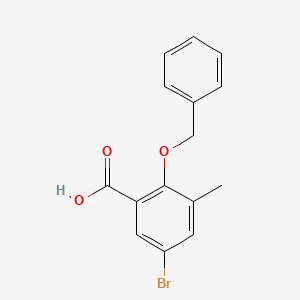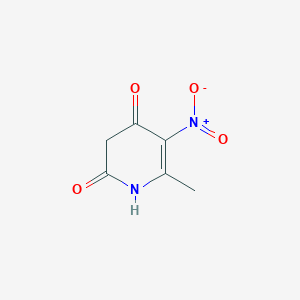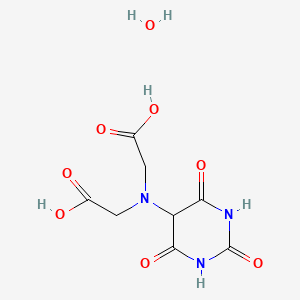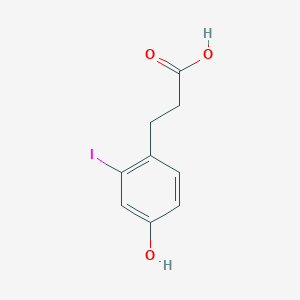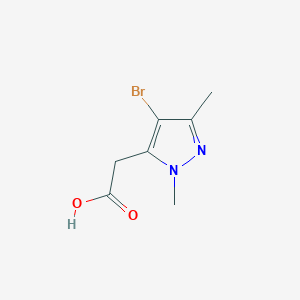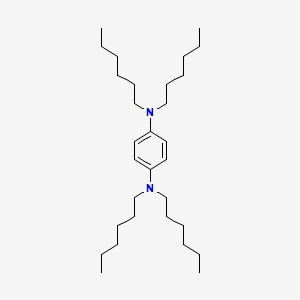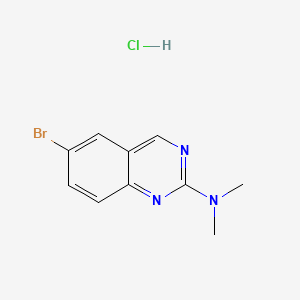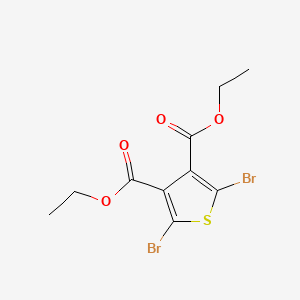
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide is a chemical compound with the molecular formula C9H12N2O2. It is also known by its CAS number 99362-47-7. This compound is characterized by the presence of amino and hydroxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one typically involves the reaction of 2-amino-3-hydroxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications .
化学反応の分析
Types of Reactions
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .
類似化合物との比較
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: Used as a synthetic intermediate in pharmaceutical applications.
2-amino-1-(3-hydroxyphenyl)propan-1-one: Another similar compound with applications in organic synthesis.
Uniqueness
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to other similar compounds .
特性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide |
InChI |
InChI=1S/C9H12N2O2.BrH/c10-5-4-7(12)6-2-1-3-8(13)9(6)11;/h1-3,13H,4-5,10-11H2;1H |
InChIキー |
GRAMPGNDHLRWCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCN.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


